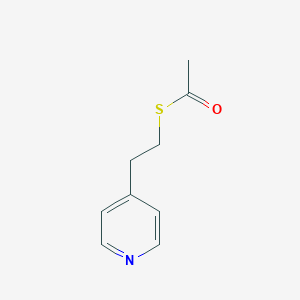

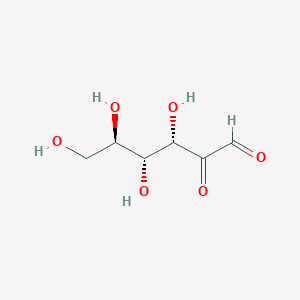

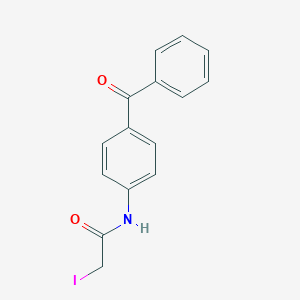

![molecular formula C₁₂H₂₂O₁₁ B014239 (2R,3R,4S,5R)-2,3,5,6-四羟基-4-[(2R,3R,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基己醛 CAS No. 13117-26-5](/img/structure/B14239.png)

(2R,3R,4S,5R)-2,3,5,6-四羟基-4-[(2R,3R,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基己醛

描述

Galabiose is an O-acyl carbohydrate.

科学研究应用

Functional Foods

Lactulose, a synthetic disaccharide composed of galactose and fructose, is used in functional foods such as confectionery and beverages . It acts as a selective modulator of bacterial growth, promoting the growth of Lactobacilli and Bifidobacteria . It generates organic acids, which lower the pH of the colon and act as an osmotic laxative .

Biomass Fuel Production

D-Galactose is useful as a raw material for biomass fuel production . It is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes .

Low-Calorie Sweetener Production

D-Galactose can be used for low-calorie sweetener production . D-Tagatose, a promising low-calorie alternative to sugar, can be produced from D-Galactose .

Organic Condensation Reagent

The compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

Component of Galactosyltransferase Labeling Buffer

D-Galactose is used as a component of galactosyltransferase labeling buffer .

Supplement in MRS Broth

D-Galactose is used as a supplement in MRS broth for the growth of thermophilic lactobacilli to induce the expression of uncoupling protein (UCP) in yeast transformants .

作用机制

Target of Action

The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Biochemical Pathways

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .

Pharmacokinetics

The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota

Result of Action

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .

Action Environment

The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .

属性

IUPAC Name |

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9?,10+,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-WLWMBPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H](C([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

CAS RN |

13117-26-5 | |

| Record name | 4-O-alpha-D-Galactopyranosyl-D-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

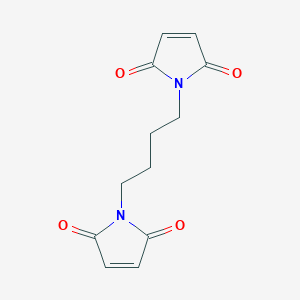

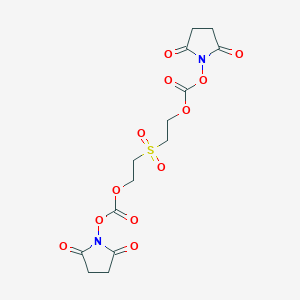

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

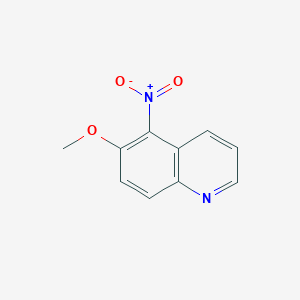

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)